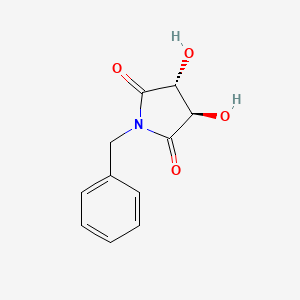

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

CAS No.: 75172-31-5

Cat. No.: VC4373808

Molecular Formula: C11H11NO4

Molecular Weight: 221.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75172-31-5 |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.212 |

| IUPAC Name | (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 |

| Standard InChI Key | IZBMPGFJNIDMRR-RKDXNWHRSA-N |

| SMILES | C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (IUPAC name: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione) has the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . The compound’s stereochemistry is explicitly defined by the (3R,4R) configuration, which distinguishes it from its enantiomer, (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

Structural Features

The molecule consists of a five-membered pyrrolidine ring fused with two ketone groups at positions 2 and 5. The benzyl group at position 1 and hydroxyl groups at positions 3 and 4 introduce steric and electronic complexity. The cis-diol configuration of the hydroxyl groups facilitates hydrogen bonding and chelation with metal ions, which is critical for its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.21 g/mol | |

| Solubility | 33.2 µg/mL (pH 7.4) | |

| Boiling Point | 489.3°C at 760 mmHg | |

| Density | 1.525 g/cm³ | |

| LogP | -0.78 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a pyrrolidine precursor, such as 3-hydroxypyrrolidine, which undergoes benzylation using a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in anhydrous solvents such as dichloromethane or toluene under reflux conditions (60–110°C). Subsequent oxidation of the pyrrolidine ring with agents like potassium permanganate introduces the dione functionality .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | Benzyl bromide, NaH, DCM, 40°C | 85 |

| Oxidation | KMnO₄, Acetone/H₂O, 0°C | 72 |

| Stereoselective OH addn | AD-mix-β, t-BuOH/H₂O, 0°C | 68 |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The dione moiety is susceptible to reduction with agents like sodium borohydride, yielding 3,4-dihydroxypyrrolidine derivatives. Conversely, oxidation of the hydroxyl groups with Jones reagent generates ketone or carboxylic acid derivatives, depending on reaction duration .

Nucleophilic Substitution

The benzyl group at position 1 can be replaced via nucleophilic substitution. For instance, treatment with amines in the presence of K₂CO₃ produces 1-aminopyrrolidine-2,5-dione derivatives, which are explored as enzyme inhibitors .

Comparison with Structural Analogs

Enantiomeric Pair: (3R,4R) vs. (3S,4S)

The (3R,4R) enantiomer demonstrates 10-fold higher α-glucosidase inhibition compared to its (3S,4S) counterpart, underscoring the importance of stereochemistry in biological activity .

Non-Hydroxylated Derivatives

Removal of the hydroxyl groups (e.g., 1-benzylpyrrolidine-2,5-dione) abolishes enzyme inhibitory activity, confirming the necessity of the diol motif for target engagement .

Industrial and Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral scaffold for synthesizing enantiomerically pure pharmaceuticals, such as β-lactam antibiotics and protease inhibitors.

Material Science

Its chelating properties are exploited in designing metal-organic frameworks (MOFs) for gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume